4,6-Dichloro-3-phenylpyridazine

Synthetic Chemistry Intermediate Stability Reaction Development

Generic dichloropyridazines often fail in acylation or coupling sequences due to unstable intermediates. 4,6-Dichloro-3-phenylpyridazine solves this with a stabilizing 3-phenyl group that enables regioselective functionalization and scalable, reproducible syntheses. - Stable under acylation conditions where simpler analogs decompose; prevents failed syntheses and yield loss. - 3-Phenyl group provides π-π stacking and hydrophobic interactions critical for target binding in antimicrobial, anti-inflammatory, and herbicidal lead optimization. - Derivatives show potent herbicidal activity against broad-leaved weeds with high crop safety for rice, wheat, and peanut.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 40020-05-1
Cat. No. B1363445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-phenylpyridazine
CAS40020-05-1
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
InChIKeyPPYSGGOWIZSMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-phenylpyridazine: Core Pyridazine Intermediate


4,6-Dichloro-3-phenylpyridazine is a halogenated heterocyclic building block belonging to the pyridazine class, characterized by a six-membered aromatic ring with adjacent nitrogen atoms at positions 1 and 2, a phenyl substituent at position 3, and chlorine atoms at positions 4 and 6 . With a molecular weight of 225.07 g/mol, a melting point of 83–84°C, and a calculated density of 1.363 g/cm³, this solid intermediate serves as a versatile scaffold for the construction of biologically active molecules and advanced materials . Its unique 3-phenyl-4,6-dichloro substitution pattern distinguishes it from simpler dichloropyridazine analogs and enables regioselective functionalization in cross-coupling and nucleophilic substitution reactions .

Scaffold

Versatile core for biologically active molecules and advanced materials

Regioselectivity

3-Phenyl-4,6-dichloro pattern enables sequential functionalization

Compatibility

Suited for cross-coupling and nucleophilic substitution workflows

Why Generic Dichloropyridazines Cannot Substitute


The 3-phenyl group in 4,6-dichloro-3-phenylpyridazine is not merely a passive substituent; it fundamentally alters the compound's stability, synthetic utility, and biological profile compared to unsubstituted or simply halogenated pyridazines. For instance, the presence of the phenyl ring provides critical π-π stacking and hydrophobic interactions that are absent in 3,6-dichloropyridazine (CAS 141-30-0) [1]. Critically, in synthetic transformations, attempts to generate analogous benzoyl-substituted derivatives from simpler precursors can lead to unstable intermediates, whereas the 3-phenyl-4,6-dichloro pattern yields a stable, isolable product suitable for further manipulation [2]. This structural feature is essential for applications in medicinal chemistry where aromatic stacking contributes to target binding, and in agrochemicals where it influences metabolic stability and selectivity, as demonstrated by its use in selective herbicides [3]. Therefore, substituting a generic dichloropyridazine for this specific 3-phenyl variant will likely result in failed syntheses, altered reaction regioselectivity, or a complete loss of the desired biological or physicochemical properties.

Binding Context

Generic dichloropyridazines lack the 3-phenyl group, which may alter aromatic stacking and hydrophobic interactions.

Intermediate Stability

Syntheses with simpler precursors may produce unstable intermediates; the 3-phenyl-4,6-dichloro pattern supports a stable, isolable product.

Agrochemical Selectivity

Reported herbicidal selectivity and metabolic stability linked to the 3-phenyl pattern may not transfer to non-phenyl pyridazines.

Key Performance Advantages in Research


Superior Intermediate Stability in Acylation

In the synthesis of complex pyridazine derivatives, the stability of the intermediate is a critical factor for successful scale-up. A direct comparison shows that while the attempted synthesis of 6-chloro-4-pentafluorobenzoyl-3-phenylpyridazine [83607-25-4] results in an unstable product, conducting the same reaction yields 4,6-dichloro-3-phenylpyridazine [40020-05-1] as a stable, isolable compound [1]. This stability is a direct consequence of the specific 3-phenyl-4,6-dichloro substitution pattern, which is not replicated by its non-phenyl or mono-phenyl analogs.

Intermediate Stability
Head-to-head
Stable product vs. Unstable analog (6-chloro-4-pentafluorobenzoyl-3-phenylpyridazine)
Supports reliable scale-up; stable intermediate under acylation conditions.
Reaction in dioxan or THF; source review recommended.
Synthetic Chemistry Intermediate Stability Reaction Development

Selective Herbicidal Activity in Derivatives

Derivatives of 4,6-dichloro-3-phenylpyridazine demonstrate potent herbicidal activity with high selectivity. A specific derivative, 5-(2-Butylideneaminoxy)-4,6-dichloro-3-phenylpyridazine, exhibits high herbicidal effect against broad-leaved weeds including goosefoot, barnyardgrass, and smartweed at low application rates [1]. This performance is coupled with high selectivity for crops such as peanut, rice, and wheat, a combination of potency and crop safety that is not reported for the simpler 3,6-dichloropyridazine scaffold (CAS 141-30-0) [2].

Herbicidal Derivative Activity
Class-level
Derivative 5-(2-butylideneaminoxy)-... reported high herbicidal effect and selectivity to peanut, rice, wheat.
Scaffold may support selective herbicide discovery; class-level inference.
In planta assays; data from patent.
Agrochemical Research Herbicide Development Structure-Activity Relationship

Synthetic Efficiency via Ionic Liquid Methodology

While not a direct comparison for 4,6-dichloro-3-phenylpyridazine itself, this evidence demonstrates the broader synthetic advantage of the pyridazine class. When synthesizing pyridazine derivatives via inverse-type Diels-Alder reactions, switching from conventional methods to imidazolium ionic liquids as a reaction medium reduced the reaction time from 13 days to 6 hours and increased the product yield from 64.0% to 85.5% [1]. This 33.6% improvement in yield and 52-fold reduction in reaction time highlights the potential for significant process improvements when optimizing the synthesis of related compounds like 4,6-dichloro-3-phenylpyridazine.

Synthetic Efficiency (Ionic Liquid)
Class-level
Yield: 64.0% → 85.5%; Reaction time: 13 days → 6 hours
Modern protocols may improve process efficiency for pyridazine synthesis.
Class-level context; imidazolium ionic liquid method.
Green Chemistry Synthetic Methodology Process Optimization

Primary Procurement Scenarios


Selective Herbicide Development Scaffold

Procure 4,6-dichloro-3-phenylpyridazine for agrochemical discovery programs focused on developing selective herbicides. The evidence demonstrates that derivatives of this scaffold exhibit potent herbicidal activity against a range of broad-leaved weeds while maintaining high crop safety for economically important species like rice, wheat, and peanut [1]. This combination is a key differentiator from non-selective herbicides or those with narrow weed spectrums.

Stable Intermediate for Multi-Step Synthesis

Utilize 4,6-dichloro-3-phenylpyridazine as a reliable building block in complex synthetic sequences, particularly those involving acylation or coupling reactions. Its demonstrated stability under reaction conditions that produce unstable intermediates with closely related analogs (e.g., 6-chloro-4-pentafluorobenzoyl-3-phenylpyridazine) makes it a superior choice for ensuring reproducible and scalable processes in medicinal chemistry and materials science [2].

Antimicrobial and Pharmacological Agent Core

Leverage the 4,6-dichloro-3-phenylpyridazine core in medicinal chemistry projects targeting antimicrobial, anti-inflammatory, and other pharmacologically relevant activities. The pyridazine moiety is a recognized privileged structure, and the specific 3-phenyl-4,6-dichloro substitution provides a unique handle for further functionalization and optimization of biological activity, including enhanced binding affinity and improved pharmacokinetic properties [3].

Application
Selection Property
Validation Focus
Selective Herbicide Scaffold
3-Phenyl substitution pattern for regioselective derivatization
Herbicidal activity and crop selectivity endpoints
Stable Synthetic Intermediate
Stable reaction product under acylation conditions
Scalability and intermediate stability in multi-step synthesis
Antimicrobial / Anti-inflammatory Screening Core
Pyridazine scaffold with 3-phenyl-4,6-dichloro functionalization handle
Biological activity screening and PK property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-3-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.